N-(2-methoxyphenyl)-2-(3-methylphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
Overview
Description
N-(2-methoxyphenyl)-2-(3-methylphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide, commonly known as MNTO, is a chemical compound that has been extensively studied for its potential in various scientific research applications. MNTO is a triazole derivative that has been synthesized using various methods and has shown promising results in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of MNTO is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. MNTO has been shown to inhibit the activity of various kinases, including AKT and ERK, which play a crucial role in cell growth and proliferation. MNTO has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol, which is essential for cell membrane formation.
Biochemical and Physiological Effects:
MNTO has been shown to have various biochemical and physiological effects on the body. MNTO has been shown to induce apoptosis, or programmed cell death, in cancer cells. MNTO has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases. MNTO has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
Advantages and Limitations for Lab Experiments
MNTO has several advantages for lab experiments, including its ease of synthesis and its stability. MNTO is also relatively inexpensive compared to other compounds used in scientific research. However, MNTO has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of MNTO. One potential direction is the development of MNTO as a potential treatment for various diseases, including cancer and diabetes. Another potential direction is the study of the structure-activity relationship of MNTO, which could lead to the development of more potent and selective compounds. Additionally, the study of the pharmacokinetics and pharmacodynamics of MNTO could provide valuable information for its clinical development.
Scientific Research Applications
MNTO has been extensively studied for its potential in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. MNTO has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. MNTO has also been studied for its potential as an antimicrobial agent, with some studies showing significant antibacterial and antifungal activity.
properties
IUPAC Name |
3-hydroxy-N-(2-methoxyphenyl)-2-(3-methylphenyl)-5-nitrotriazol-4-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-11-6-5-7-12(10-11)19-18-16(21(23)24)15(20(19)22)17-13-8-3-4-9-14(13)25-2/h3-10,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXWKSNBFIMDMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=C(C(=NC3=CC=CC=C3OC)N2O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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